![molecular formula C8H5F2NO4 B1600849 2-(2,6-Difluoro-3-nitrophenyl)acetic acid CAS No. 361336-78-9](/img/structure/B1600849.png)
2-(2,6-Difluoro-3-nitrophenyl)acetic acid
Overview
Description
2-(2,6-Difluoro-3-nitrophenyl)acetic acid, also known as DFN, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of nitrophenylacetic acid and has been synthesized through various methods. The purpose of
Scientific Research Applications
Chemical Synthesis and Protecting Groups
2-(2,6-Difluoro-3-nitrophenyl)acetic acid and its derivatives play a significant role in chemical synthesis, including the preparation of various organic compounds. For instance, the synthesis of vinamidinium salts involves the reaction of substituted acetic acids with phosphorus oxychloride, demonstrating the versatility of acetic acid derivatives in forming complex organic structures with potential applications in medicinal chemistry and materials science (Davies et al., 2000). Additionally, the (2-nitrophenyl)acetyl (NPAc) group, derived from a similar nitrophenyl acetic acid structure, has been identified as a selectively removable protecting group for hydroxyl functions in synthetic chemistry, highlighting its utility in complex organic syntheses where selective deprotection is required (Daragics & Fügedi, 2010).
Analytical and Material Science
In the field of analytical chemistry and material science, derivatives of nitrophenyl acetic acid are used in the development of novel analytical methods and materials. The study of acid-base equilibria of various diprotic amphoteric drugs using a multiwavelength spectrophotometric titration method showcases the importance of understanding the microspeciation and tautomeric ratios in pharmaceutical sciences (Takács-Novák & Tam, 2000). Moreover, research on the electrochemical behavior of nifedipine and related compounds in protic media, including the instability of their reduction products, underscores the relevance of nitrophenyl acetic acid derivatives in studying the stability and reactivity of organic molecules in various chemical environments (Hazard et al., 1991).
Organic and Organometallic Chemistry
In organic and organometallic chemistry, the synthesis and structural characterization of complex molecules, such as 2-(2,5-diamino phenyl)ethanol starting from fluorophenyl acetic acid, demonstrate the role of nitrophenyl acetic acid derivatives in constructing molecules with potential applications in pharmaceuticals and catalysis (Zhao De-feng, 2007). The development of catalysts for carbon-carbon bond formation based on bis(oxazolinyl)phenylplatinum(II) complexes, using nitro-substituted benzene derivatives, further illustrates the contribution of these compounds to advancing synthetic methodologies in organometallic chemistry (Fossey & Richards, 2004).
properties
IUPAC Name |
2-(2,6-difluoro-3-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)8(10)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFAYUZPPYDFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472182 | |
Record name | (2,6-Difluoro-3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluoro-3-nitrophenyl)acetic acid | |
CAS RN |
361336-78-9 | |
Record name | (2,6-Difluoro-3-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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